molecular formula C18H15NO3 B5118443 N-(2-furylmethyl)-3-phenoxybenzamide

N-(2-furylmethyl)-3-phenoxybenzamide

Cat. No. B5118443
M. Wt: 293.3 g/mol
InChI Key: QTICWELYYIMQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furamidine is a heterocyclic organic compound that was first synthesized in the 1980s as an antiprotozoal agent. Since then, it has been extensively studied for its potential applications in various fields of scientific research, including molecular biology, biochemistry, and pharmacology.

Mechanism of Action

Furamidine exerts its antiprotozoal activity by binding to the kinetoplast DNA of the organism and inhibiting its replication. It also has the ability to bind to RNA and DNA and inhibit their function, making it a potential tool for studying gene expression and regulation.
Biochemical and Physiological Effects:
Furamidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, and has potential applications in the treatment of various types of cancer. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential tool for studying the immune system.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, it also has several limitations. It is cytotoxic to both normal and cancer cells, making it difficult to use in vivo. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Furamidine. One area of interest is its potential applications in the treatment of cancer. It has been shown to be cytotoxic to cancer cells, and further research could explore its potential as a cancer therapy. Another area of interest is its potential applications in the field of gene regulation. It has been shown to bind to DNA and RNA, and future research could explore its potential as a tool for studying gene expression and regulation. Finally, further research could explore the potential of Furamidine as a tool for studying the immune system, given its anti-inflammatory and immunomodulatory effects.
In conclusion, Furamidine is a heterocyclic organic compound that has potential applications in various fields of scientific research. It has been extensively studied for its antiprotozoal activity, as well as its potential applications in molecular biology, biochemistry, and pharmacology. Further research could explore its potential applications in the treatment of cancer, gene regulation, and the immune system.

Synthesis Methods

Furamidine can be synthesized through a multi-step process involving the reaction of 3-phenoxybenzoyl chloride with furfurylamine, followed by the addition of sodium methoxide and subsequent acidification. The final product is obtained through recrystallization.

Scientific Research Applications

Furamidine has been extensively studied for its potential applications in scientific research. It has been shown to have antiprotozoal activity against a wide range of organisms, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. In addition, it has been shown to have potential applications in the fields of molecular biology and biochemistry, as it can bind to DNA and RNA and inhibit their function.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTICWELYYIMQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-phenoxybenzamide

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